![molecular formula C7H13NO2 B1295631 Piperidin-1-yl-acetic acid CAS No. 3235-67-4](/img/structure/B1295631.png)
Piperidin-1-yl-acetic acid
Overview
Description
Piperidin-1-yl-acetic acid (PAA) is a compound that has been studied for its interesting molecular and crystal structures. It forms various complexes with different molecules, which have been characterized using X-ray diffraction, FTIR spectroscopy, and computational methods such as B3LYP calculations. The compound exhibits zwitterionic forms and participates in hydrogen bonding, which is crucial for its interaction with other molecules and its resulting crystal lattice structures .
Synthesis Analysis
The synthesis of this compound derivatives and related compounds has been explored through various methods. One-pot multicomponent reactions have been developed to synthesize highly functionalized piperidines, which are significant in pharmacology. These reactions involve the use of aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid, or β-keto esters, aromatic aldehydes, and various amines in the presence of acetic acid as a solvent . Additionally, direct alkylation and reductive amination procedures have been employed to synthesize piperidine ring-modified analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate, demonstrating the versatility of synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of PAA and its complexes has been extensively studied. The compound forms zwitterions and engages in hydrogen bonding, which affects its conformation and stability. The presence of water molecules can increase the stability of the zwitterionic form of PAA. Various conformers of PAA and its hydrates have been analyzed, revealing the influence of intramolecular and intermolecular interactions on the molecular conformation . The crystal structures of PAA complexes with different acids and phenols have been solved, showing the formation of hydrogen-bonded chains and three-dimensional networks .
Chemical Reactions Analysis
PAA participates in chemical reactions that lead to the formation of complexes with other molecules. These reactions involve hydrogen bonding and electrostatic interactions, which are critical for the formation of stable complexes. The compound can act as a hydrogen bond donor and acceptor, forming dimers and chains that contribute to the crystal packing and stability of the complexes . The reactivity of PAA is also exploited in multicomponent reactions for the synthesis of functionalized piperidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of PAA and its complexes are closely related to their molecular and crystal structures. The zwitterionic nature of PAA influences its solubility and interaction with other molecules. The hydrogen bonding and electrostatic interactions within the crystal lattice affect the melting points, solubility, and other physical properties of the complexes. The FTIR spectra of these compounds provide insights into the hydrogen bonding interactions, with broad absorption bands indicating the presence of N-H⋯O and O-H⋯O hydrogen bonds . The crystallographic data, such as space group, unit cell parameters, and hydrogen bond lengths, further contribute to understanding the physical properties of these compounds .
Scientific Research Applications
Scientific Research Applications of Piperidin-1-yl-acetic Acid
Chemical Structure and Properties
- This compound and its derivatives are utilized in various chemical syntheses. For instance, a study by Chirita, Hrib, and Birsa (2013) explored the synthesis of a salt derived from this compound, noting its unique structural properties due to steric influences (Chirita, Hrib, & Birsa, 2013).
Catalysis in Chemical Reactions
- Mokhtary and Torabi (2017) demonstrated the use of nano magnetite as a catalyst in reactions involving this compound derivatives. These reactions were efficient in synthesizing specific organic compounds under ultrasound irradiation (Mokhtary & Torabi, 2017).
Synthesis of Novel Compounds
- Novel compounds incorporating this compound have been synthesized for various purposes. Naik et al. (2013) described the synthesis of new Mannich bases containing this compound, including their characterization and electrochemical studies (Naik et al., 2013).
Radiolabeling and PET Studies
- Carpinelli et al. (2006) developed an improved synthesis of acetic acid-piperidine-4-yl ester, a precursor used in PET studies of acetylcholine neurotransmission system. This highlights the utility of this compound derivatives in radiolabeling for medical imaging (Carpinelli et al., 2006).
Corrosion Inhibition
- This compound derivatives have been investigated as corrosion inhibitors. For example, Amar et al. (2006) studied piperidin-1-yl-phosphonic acid as an inhibitor for iron corrosion in sodium chloride media, revealing its potential in protecting metals from corrosion (Amar et al., 2006).
Pharmaceutical Research
- This compound derivatives are explored in pharmaceutical research for various therapeutic applications. For instance, a study by Burayk, Oh‐hashi, and Kandeel (2022) examined the potential of benzimidazole piperidine and phenoxy pyridine derivatives as anti-inflammatory compounds, with specific focus on selective COX-2 inhibition (Burayk, Oh‐hashi, & Kandeel, 2022).
Synthesis of Functionalized Piperidines
- The synthesis of functionalized piperidines using this compound has been reported. Lashkari
Mechanism of Action
Target of Action
Piperidin-1-yl-acetic acid, like other piperidine derivatives, is known to interact with various targets in the body. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating a wide range of potential targets .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, depending on the specific derivative and target .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level, depending on the specific derivative and target .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-piperidin-1-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)6-8-4-2-1-3-5-8/h1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDBIJCCXDEZJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276797 | |
Record name | Piperidin-1-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3235-67-4 | |
Record name | Piperidin-1-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3235-67-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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